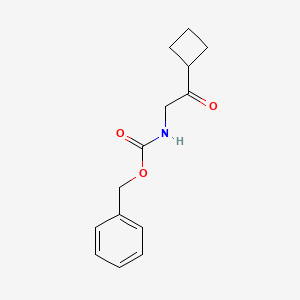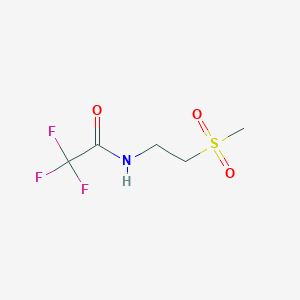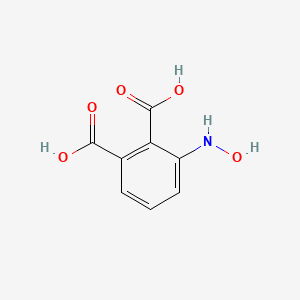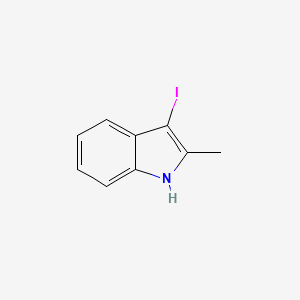
Carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Anticancer Research Carbamic acid derivatives have been investigated for their potential as anticancer agents. Researchers explore their effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. The unique structure of this compound may offer novel pathways for cancer treatment.
- Carbamates, including benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate, are used as insecticides. They inhibit acetylcholinesterase, an enzyme essential for nerve function in insects. These compounds are effective against pests in agriculture and public health programs .
- Neuropharmacology and Neuroprotection Some carbamates exhibit neuroprotective properties. Researchers investigate their potential in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate may modulate neurotransmitter systems or protect neurons from oxidative stress.
- Anti-inflammatory Agents Carbamic acid derivatives are studied for their anti-inflammatory effects. They may inhibit pro-inflammatory enzymes or cytokines. Benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate could be a candidate for developing new anti-inflammatory drugs.
- Antimicrobial Properties Researchers explore the antibacterial and antifungal activities of carbamates. Benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate might have potential as an antimicrobial agent. Investigations focus on its efficacy against specific pathogens.
- Drug Delivery Systems The unique chemical structure of this compound makes it interesting for drug delivery applications. Scientists investigate its use as a carrier molecule for targeted drug delivery to specific tissues or cells. The cyclobutyl group and phenylmethyl ester may enhance stability and selectivity.
Insecticides and Pest Control
Propiedades
IUPAC Name |
benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(12-7-4-8-12)9-15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQCEHIYLKVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)

![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)




![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)
